Ethanol, 2,2'-(1-adamantylimino)di-
Description
Ethanol, 2,2'-(1-adamantylimino)di- (IUPAC name: 2,2'-((1,1'-biadamantane)-3,3'-diyl)bis(methylimino)diethanol dihydrochloride) is a tertiary alkanolamine derivative featuring a rigid adamantyl group. The adamantane moiety, a diamondoid hydrocarbon, imparts exceptional thermal stability and lipophilicity to the compound . The compound’s molecular formula is C₂₆H₄₆Cl₂N₂O₂, with a molecular weight of 489.6 g/mol .
Properties
CAS No. |
3716-67-4 |
|---|---|
Molecular Formula |
C14H25NO2 |
Molecular Weight |
239.35 g/mol |
IUPAC Name |
2-[1-adamantyl(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C14H25NO2/c16-3-1-15(2-4-17)14-8-11-5-12(9-14)7-13(6-11)10-14/h11-13,16-17H,1-10H2 |
InChI Key |
ROQCVXISIDHPHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N(CCO)CCO |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethanol, 2,2’-(1-adamantylimino)di- involves the reaction of 1-aminoadamantane with an appropriate aldehyde or ketone under specific conditions. One common method includes the use of ethanol as a solvent and a catalyst to facilitate the reaction at elevated temperatures . Industrial production methods often involve the use of advanced catalytic systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Ethanol, 2,2’-(1-adamantylimino)di- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the imino group is replaced by other nucleophiles.
Common Reagents and Conditions: Reactions often require specific catalysts and solvents, such as palladium catalysts for hydrogenation reactions or acidic conditions for hydrolysis.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethanol, 2,2’-(1-adamantylimino)di- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethanol, 2,2’-(1-adamantylimino)di- involves its interaction with specific molecular targets, such as enzymes and receptors. The rigid structure of the adamantane moiety allows it to fit into enzyme active sites, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects . Additionally, the compound’s hydrophobic nature enhances its ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Ethanol, 2,2'-(Methylimino)di- (MDEA)
- Molecular Formula: C₅H₁₃NO₂
- Molecular Weight : 119.16 g/mol
- Key Properties :
- Comparison :
2,2′-(Tridecylimino)diethanol
- Molecular Formula: C₁₇H₃₇NO₂
- Molecular Weight : 299.49 g/mol
- Key Properties: Long hydrophobic tridecyl chain increases lipophilicity. Applications: Nonionic surfactant in detergents and emulsifiers .
- Comparison :
Ethanol, 2,2'-(Dodecylimino)bis (Lauryldiethanolamine)
- Molecular Formula: C₁₆H₃₅NO₂
- Molecular Weight : 273.45 g/mol
- Key Properties :
- Comparison :
N-Ethyldiethanolamine (EDEA)
- Molecular Formula: C₆H₁₅NO₂
- Molecular Weight : 133.19 g/mol
- Key Properties :
- Comparison: The ethyl group balances hydrophilicity and lipophilicity, whereas the adamantyl derivative’s bulkiness may limit solubility in aqueous systems but improve performance in nonpolar matrices .
Structural and Functional Differences
Substituent Effects
- Adamantyl Group :
- Advantages : High thermal stability, rigidity, and resistance to oxidation.
- Disadvantages : Reduced solubility in water, complex synthesis.
- Alkyl Chains (C12, C13) :
- Enhance surface activity but lower thermal stability.
- Methyl/Ethyl Groups :
- Improve solubility and reactivity in polar environments.
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